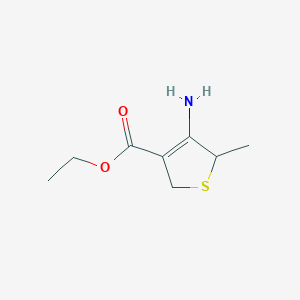
Ethyl 4-amino-2,5-dihydro-5-methyl-3-thiophenecarboxylate
Cat. No. B8386150
M. Wt: 187.26 g/mol
InChI Key: PXHJUJKYKLYLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07157475B2
Procedure details


A solution of the product of Step A (17.24 g, 73 mmol) in toluene (160 mL) was treated with potassium t-butoxide (18.4 g, 164 mmol) and the mixture was heated at reflux for 1.5 h. Upon cooling to ambient temperature, the mixture was washed twice with 1 N hydrochloric acid, dried over magnesium sulfate and concentrated. To a solution of the resulting residue (11.0 g) in ethanol (150 mL) was added ammonium formate (32.3 g, 0.51 mol) and the mixture was heated at reflux for 7 h and then stirred at ambient temperature overnight. The mixture was diluted with ethyl ether, washed with water (2×) and dried over magnesium sulfate to give the title product as a yellow oil, 7.05 g. The material was a mixture of methyl and ethyl esters.



[Compound]
Name
residue
Quantity
11 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[CH2:4][CH2:5][S:6][CH:7]([CH3:13])[C:8](OCC)=O.[CH3:15]C(C)([O-])C.[K+].C([O-])=O.[NH4+:24]>C1(C)C=CC=CC=1.C(O)C.C(OCC)C>[NH2:24][C:13]1[CH:7]([CH3:8])[S:6][CH2:5][C:4]=1[C:3]([O:2][CH2:1][CH3:15])=[O:14] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.24 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCSC(C(=O)OCC)C)=O
|
|
Name
|
|
|
Quantity
|
18.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
[Compound]
|
Name
|
residue
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
32.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at ambient temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1.5 h
|
|
Duration
|
1.5 h
|
WASH
|
Type
|
WASH
|
|
Details
|
the mixture was washed twice with 1 N hydrochloric acid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 7 h
|
|
Duration
|
7 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

